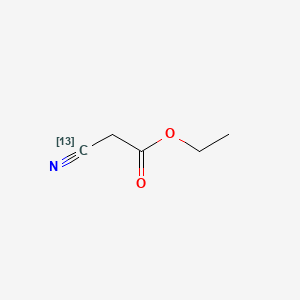

Ethyl Cyanoacetate-3-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl cyanoacetate is an ester . It occurs in almost all aerobically respiring organisms and serves to protect cells from the toxic effects of hydrogen peroxide. It promotes the growth of cells including T-cells, B-cells, myeloid leukemia cells, melanoma cells, mastocytoma cells, and normal and transformed fibroblast cells .

Synthesis Analysis

Ethyl cyanoacetate is an important chemical intermediate and has been used widely. It is prepared by esterification of cyanoacetic acid and absolute ethanol with a mixed catalyst (the same proportion of silicotungstic and p-toluene sulfonic acid as catalyst) . The influence factors of the amount of catalyst, n(cyanoacetic acid): n (absolute ethanol), reaction time, and reaction temperature on the esterification rate was investigated by orthogonal experiment of four factors and three levels .Molecular Structure Analysis

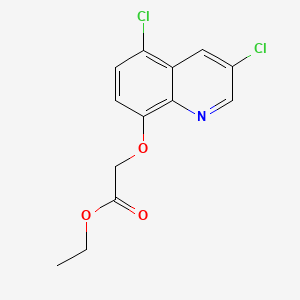

The molecular formula of Ethyl cyanoacetate is C5H7NO2 . The IUPAC Standard InChI is InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3 .Chemical Reactions Analysis

Knoevenagel condensation of ethyl cyanoacetate with aldehyde is reported . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .Applications De Recherche Scientifique

- Produits: Selon les conditions de réaction, il peut produire soit de l'ester de coumarine-3-carboxylate soit de la 3-cyanocoumarine comme produit final .

- Exemple: En présence d'éthoxyde de sodium éthanolique, les dérivés de la 2-aminothiazole réagissent avec le cyanoacétate d'éthyle pour donner des dérivés de la N-(thiazol-2-yl)cyanoacétamide .

- Méthode: Une réaction en cascade à trois composants impliquant la 2-alcénylaniline, les aldéhydes et le cyanoacétate d'éthyle en présence de DBU conduit à des 1,2,3,4-tétrahydroquinoléines hautement substituées .

Synthèse de la coumarine

Dérivés de la N-cyanoacétamide

Synthèse de la tétrahydroquinoléine

Chimie computationnelle

Mécanisme D'action

Target of Action

Ethyl Cyanoacetate-3-13C, also known as Ethyl (~13~C)cyanoacetate, is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It is primarily used in the synthesis of biologically active compounds through the process of cyanoacetylation . The compound’s primary targets are various substituted aryl or heteryl amines .

Mode of Action

This compound interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The compound contains three different reactive centers—nitrile, ester, acidic methylene site—which makes it a versatile synthetic building block .

Biochemical Pathways

The condensation of this compound and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This process involves a cascade of reactions, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Result of Action

The result of the action of this compound is the formation of biologically active compounds through the process of cyanoacetylation . The condensation of this compound and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

Action Environment

The reaction conditions, such as temperature and the presence of a catalyst, can influence the action, efficacy, and stability of this compound . For instance, a range of electron-withdrawing substituents at different positions on the ring tolerated reaction conditions well enough to furnish corresponding products in good to excellent yields . When salicylaldehyde bearing an electron-donating group, a satisfactory yield was obtained at elevated temperature .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ethyl Cyanoacetate-3-13C is a reagent used in labeled pyrimidine and purine synthesis . It contains three different reactive centers—nitrile, ester, acidic methylene site—making it a versatile synthetic building block . It can be used in condensation reactions like the Knoevenagel condensation

Molecular Mechanism

The molecular mechanism of this compound involves a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . This process is accomplished through comparative experiments and density functional theory (DFT) calculations .

Propriétés

IUPAC Name |

ethyl 2-(azanylidyne(113C)methyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSEGSNTOUIPT-AZXPZELESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[13C]#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747752 |

Source

|

| Record name | Ethyl (~13~C)cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

698387-41-6 |

Source

|

| Record name | Ethyl (~13~C)cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B565660.png)

![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)

![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)